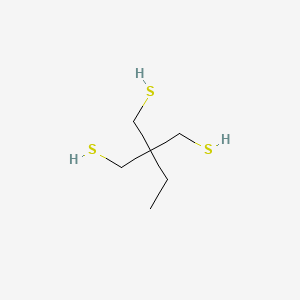
1,3-Propanedithiol, 2-ethyl-2-(mercaptomethyl)-
Cat. No. B8612087
Key on ui cas rn:
121318-18-1
M. Wt: 182.4 g/mol
InChI Key: AJHCCBBKTPDSNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09427483B2
Procedure details


Compound 3 was converted to the trithiol by reduction with lithium aluminum hydride. Under N2, compound 3 (1.0 g, 3.9 mmol) and LiAlH4 (0.89 g, 23.4 mmol) were added to a 50 mL three necked round bottom flask. After the reaction was cooled to −5° C., cold ethyl ether (30 mL) was added by syringe while stirring. The reaction continued stir for 3 h at −5° C., brought to room temperature and stirred overnight. Upon return, grey solids were present. The reaction was cooled then quenched by the slow addition of saturated ammonium chloride (20 mL). Solids were removed via vacuum filtration, and 2 M HCl (20 mL) was added to the mother liquor. The product, 4, was extracted into ethyl ether (3×50 mL), dried over anhydrous Na2SO4, filtered, and taken to dryness to yield a light yellow oil, which crystallized upon cooling. Yield: 584 mg, 82%. 1H NMR (CDCl3; 500 MHz) δ ppm: 0.82 (t, 3H, CH3), 1.18 (t, 3H, SH), 1.46 (q, 2H, CCH2), 2.58 (d, 6H, SCH2). 13C NMR (CDCl3; 125.8 MHz) δ ppm: 7.85 (CH3), 25.10 (CCH2), 28.80 (SCH2), 41.66 (C). ESI-MS (m/z) 181.12 (181.03 calcd for [M−H]− of [C6H14S3]).
Name
Compound 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
trithiol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
compound 3
Quantity
1 g
Type
reactant
Reaction Step Four


[Compound]
Name
three
Quantity
50 mL
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
[S:1]([CH2:4][C:5]([CH2:12][S:13]C#N)([CH2:8][S:9]C#N)[CH2:6][CH3:7])C#N.S1C=CSS1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C(OCC)C>[CH2:6]([C:5]([CH2:12][SH:13])([CH2:8][SH:9])[CH2:4][SH:1])[CH3:7] |f:2.3.4.5.6.7|
|
Inputs


Step One
|
Name
|
Compound 3
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(C#N)CC(CC)(CSC#N)CSC#N
|
Step Two
|
Name
|
trithiol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1SSC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Step Four
|
Name
|
compound 3
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
S(C#N)CC(CC)(CSC#N)CSC#N
|
|
Name
|
|
|
Quantity
|
0.89 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
[Compound]
|
Name
|
three
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The reaction continued stir for 3 h at −5° C.
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
brought to room temperature
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
then quenched by the slow addition of saturated ammonium chloride (20 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solids were removed via vacuum filtration, and 2 M HCl (20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added to the mother liquor
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The product, 4, was extracted into ethyl ether (3×50 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous Na2SO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a light yellow oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crystallized
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
upon cooling
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)C(CS)(CS)CS
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
